molecular formula C24H32O15 B8120347 Hexa-O-acetyl-maltal

Hexa-O-acetyl-maltal

Cat. No.: B8120347
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-AACICFDOSA-N
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Description

Hexa-O-acetyl-maltal (CAS 67314-34-5) is a synthetically derived, peracetylated unsaturated disaccharide that serves as a versatile and crucial intermediate in organic synthesis and carbohydrate research . This compound is characterized as a white to off-white crystalline solid or powder and is a non-reducing sugar belonging to the class of anhydrous configurations . Its structure features six acetyl groups, which enhance its solubility in organic solvents like chloroform, acetone, DCM, DMF, and DMSO, while reducing its solubility in water . The anomeric configuration of this compound has been confirmed through X-ray diffraction analysis . The primary research value of this compound lies in its role as a chiral glycal synthon for the stereoselective synthesis of complex carbohydrate derivatives . It is a key starting material for creating modified disaccharides and pyridine analogues . A significant application documented in the literature is its use in palladium-catalyzed cyanation reactions with trimethylsilyl cyanide to produce di- and trisaccharidic 2-enopyranosyl cyanides in high yields . Furthermore, its acetylated hydroxyl groups can be selectively hydrolyzed using enzymatic methods in non-aqueous media, allowing for the creation of specific, partially protected derivatives for further chemical manipulation . This product is offered with a minimum purity of 95% . Its identity is confirmed by advanced analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . This compound is intended for research applications only and is not suitable for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[(2R,3S,4S)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDAESHZJBZWAW-AACICFDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexa O Acetyl Maltal

Retrosynthetic Analysis of Hexa-O-acetyl-maltal

A retrosynthetic analysis of this compound (Compound 1 ) reveals key disconnections that guide synthetic strategies. The target molecule is a peracetylated glycal derived from maltose (B56501). The six acetate (B1210297) groups are typically introduced in the final steps, suggesting a protected maltal (B1199275) as an immediate precursor. The glycal structure, characterized by an endocyclic double bond between C1 and C2, is the defining feature of the "maltal" moiety. This unsaturation is commonly generated from a saturated glycosyl precursor bearing a leaving group at the anomeric center (C1) and a hydrogen at C2.

Therefore, a primary retrosynthetic disconnection involves the removal of the acetate groups and the introduction of the C1-C2 double bond. This points towards a protected maltose derivative, likely with a leaving group at the anomeric position, as a key intermediate. Further retrosynthetic steps would trace back to the readily available disaccharide, maltose (Compound 2 ).

Precursor Chemistry and Preparation

The preparation of the maltal precursor from maltose is a crucial stage in the synthesis of this compound. This conversion typically involves transforming the anomeric center of maltose to incorporate a suitable leaving group, followed by an elimination reaction to form the glycal double bond.

Maltose Conversion to Maltal Precursors

Maltose, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, serves as the starting material. wikipedia.org The conversion of maltose to a maltal precursor often involves initial protection of the hydroxyl groups, usually through acetylation, to yield octa-O-acetyl-maltose. This peracetylated intermediate is then functionalized at the anomeric position to introduce a leaving group.

One common approach involves treating peracetylated maltose with a brominating agent, such as hydrobromic acid in acetic acid, to afford the corresponding glycosyl bromide, hepta-O-acetyl-α-D-maltosyl bromide (Compound 3 ). beilstein-journals.org This transformation selectively replaces the anomeric acetate group with a more reactive bromine atom, setting the stage for the subsequent elimination reaction.

Dehydrohalogenation Routes to Maltal

Dehydrohalogenation is a widely used elimination reaction for the synthesis of alkenes from alkyl halides, involving the removal of a hydrogen halide (HX) from adjacent carbon atoms. wikipedia.org, maricopa.edu In the context of carbohydrate chemistry, this reaction can be employed to convert glycosyl halides, such as hepta-O-acetyl-α-D-maltosyl bromide, into glycals.

Treatment of hepta-O-acetyl-α-D-maltosyl bromide with a suitable base or reducing agent facilitates the elimination of hydrogen bromide (HBr) across the C1-C2 bond, resulting in the formation of the endocyclic double bond characteristic of the maltal structure. beilstein-journals.org Reagents such as zinc (Zn) in combination with additives like N-methylimidazole have been reported for this transformation. beilstein-journals.org This method provides a direct route to the protected maltal derivative.

Reductive Elimination Strategies

Reductive elimination is another type of reaction that can be utilized in the synthesis of glycals. While more commonly discussed in organometallic chemistry for forming new covalent bonds with a decrease in metal oxidation state, the principle of eliminating two groups from adjacent atoms can be applied in carbohydrate synthesis. wikipedia.org, numberanalytics.com In the context of glycal synthesis, reductive elimination typically involves the removal of vicinal substituents, often oxygen functionalities or halogens, to generate the alkene.

While the search results did not provide specific detailed examples of reductive elimination directly applied to hepta-O-acetyl-α-D-maltosyl bromide to form this compound, the general concept of reductive elimination in organic synthesis, particularly for alkene formation from suitable precursors, suggests its potential applicability in maltal synthesis from appropriately substituted maltose derivatives. wikipedia.org, umb.edu

O-Acetylation Procedures for this compound Formation

The final step in the synthesis of this compound involves the acetylation of the hydroxyl groups present in the maltal precursor. Since the precursor is typically generated from peracetylated maltose and already contains most of the acetate groups, this step primarily concerns ensuring all free hydroxyl groups are acetylated. However, if a synthetic route involves a maltal precursor with free hydroxyls, a comprehensive acetylation is required.

Anhydride-Based Acetylations

Acetic anhydride (B1165640) (Ac₂O) is a highly effective and commonly used acetylating agent for introducing acetate groups onto hydroxyl functionalities. chemcess.com, wikipedia.org The reaction is typically carried out in the presence of a base catalyst, such as pyridine (B92270) or sodium acetate, or an acid catalyst. nih.gov, chemcess.com, researchgate.net The reaction of an alcohol with acetic anhydride yields the corresponding acetate ester and acetic acid as a byproduct. wikipedia.org

For the synthesis of this compound, if the maltal precursor has free hydroxyl groups, treatment with excess acetic anhydride in a suitable solvent and with an appropriate catalyst would lead to the peracetylated product. rsc.org The acetylation of hydroxyl groups using acetic anhydride is a standard procedure in carbohydrate chemistry and is known to proceed smoothly, even with sterically hindered hydroxyls. nih.gov The yield of this compound from D-maltose using a modified procedure involving acetylation has been reported to be high, for example, 91% in one instance. rsc.org

The general procedure for O-acetylation using acetic anhydride often involves dissolving the compound with hydroxyl groups in a solvent like pyridine and adding acetic anhydride, sometimes at reduced temperatures initially, followed by stirring at room temperature until the reaction is complete. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov Work-up typically involves quenching the reaction and extracting the acetylated product. nih.gov

Starting MaterialReagents/ConditionsProductYield (%)
D-MaltoseModified procedure (details not fully specified)This compound91
D-MaltoseAcetylation (Ac₂O, Pyr), then HBr/AcOH, then Zn/N-methylimidazoleProtected maltal derivative74 (for glycal formation step) beilstein-journals.org
CarbohydrateAc₂O, AcOH, HBr (cat.); then HBr/AcOH; then Zn/CuSO₄Acetylated glycal86 (this compound), 88 (Tri-O-acetyl-D-glucal) google.com

Acetyl Chloride-Mediated Routes

Acetyl chloride (AcCl) is a common reagent for acetylation reactions due to its high reactivity. fishersci.sealignchemical.comcenmed.com While direct acetylation of maltose with acetyl chloride might be employed, the synthesis of glycals often involves intermediate steps where acetyl chloride or related reagents play a role. For instance, the preparation of glycosyl halides, which can then be converted to glycals, might utilize acetylating agents like acetyl chloride in conjunction with halogenating agents. Some procedures for synthesizing glycals involve the use of acetyl chloride in combination with other reagents and solvents, such as in the context of preparing O-acetylated glycals from protected sugars researchgate.net.

Catalytic Acetylation Enhancements

Catalytic methods can enhance the efficiency and selectivity of acetylation reactions in carbohydrate chemistry. While specific examples of catalytic acetylation of maltal directly using acetyl chloride are not extensively detailed in the provided search results, catalytic systems are widely used in related carbohydrate transformations. For example, Lewis acids or other catalysts can promote the formation of glycosyl halides or activate hydroxyl groups towards acetylation by reagents like acetic anhydride, which is often used interchangeably with or in similar contexts as acetyl chloride for acetylation fishersci.canih.govuni.lunih.gov. The synthesis of other acetylated carbohydrate derivatives has been shown to benefit from catalytic approaches, influencing reaction times and yields beilstein-journals.org.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Factors such as solvent, temperature, pressure, and stoichiometry of reagents significantly influence the reaction outcome.

Solvent Effects on this compound Synthesis

Temperature and Pressure Considerations

Temperature is a key parameter in controlling reaction kinetics and minimizing side reactions. Reactions involving acetyl chloride can be exothermic, requiring careful temperature control, often through cooling, to manage the reaction rate and prevent decomposition or unwanted product formation prepchem.com. While specific pressure requirements for this compound synthesis are not detailed, reactions involving volatile reagents like acetyl chloride or those producing gaseous byproducts may require considerations for pressure build-up or working under controlled atmospheric conditions, such as an inert atmosphere rsc.org. Temperature optimization studies in related synthetic procedures demonstrate that specific temperature ranges are crucial for maximizing yield and selectivity researchgate.net.

Stoichiometric Control for Efficient Conversion

Precise control over the stoichiometry of reactants, particularly the acetylating agent and any catalysts or additives, is essential for efficient conversion of the starting material to this compound. Using an appropriate excess of the acetylating agent, such as acetic anhydride or acetyl chloride, is often necessary to ensure complete acetylation of all hydroxyl groups. However, excessive amounts can sometimes lead to unwanted byproducts or complications during purification. The stoichiometry of other reagents, such as reducing agents used in glycal formation, also needs to be carefully controlled to achieve high yields researchgate.netnih.gov.

Purification and Isolation Techniques for this compound

After the synthesis, purification and isolation of this compound are necessary to obtain the compound in high purity. Common techniques in carbohydrate chemistry include extraction, chromatography, and crystallization.

Silica (B1680970) gel column chromatography is a widely used method for purifying this compound. The compound can be eluted using a gradient of solvents, such as hexanes and ethyl acetate, to separate it from unreacted starting materials and byproducts rsc.orggoogle.com. The choice of eluent composition is optimized to achieve effective separation based on the polarity differences between the desired product and impurities.

Following chromatography, removal of the solvent under reduced pressure is typically performed to obtain the solid product google.comgoogle.com. Further purification steps, such as recrystallization from a suitable solvent system, may be employed to enhance the purity of this compound, yielding it as a colorless solid google.comgoogle.com. Monitoring the purification process can be done using techniques like thin layer chromatography (TLC) researchgate.netrsc.org.

Chromatographic Separations

Chromatographic separation is a crucial step in the purification of this compound synthesized through various routes. Silica gel column chromatography is a widely employed technique for isolating the target compound from reaction mixtures containing starting materials, byproducts, and other impurities.

Research findings indicate the successful application of silica gel chromatography for purifying this compound. In one reported synthesis using D-maltose, the crude product was purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford this compound in good yield. rsc.org Another synthesis of this compound involved purification by silica gel chromatography using a mixture of ethyl acetate and hexanes (50% ethyl acetate/hexanes) as the eluent, yielding the compound as a colorless solid. google.com The need for this chromatographic separation step can sometimes be influenced by the purity of the starting materials, with more pure maltose potentially reducing the need for extensive chromatography. google.com

Chromatography is also mentioned in the purification of other acetylated glycal compounds, such as tri-O-acetyl-D-glucal and hexa-O-acetyl-lactal, using silica gel and hexanes-ethyl acetate gradients, suggesting this is a standard purification method for this class of compounds. rsc.org

Crystallization Protocols

While chromatographic separation is commonly used for purification, crystallization can be employed to obtain this compound in solid form and potentially enhance its purity. However, some studies indicate that certain derivatives or intermediates in related synthetic pathways might resist crystallization. tandfonline.com

Details on specific crystallization protocols for this compound are less extensively documented in the provided search results compared to chromatographic methods. However, the product obtained after silica gel chromatography in one synthesis was described as a colorless solid, implying that crystallization or solidification occurred during the purification process or workup. google.com The formation of crystalline solids is often a result of controlled cooling and solvent evaporation, which are fundamental aspects of crystallization protocols.

Further detailed research findings on specific solvent systems, temperature profiles, and techniques (e.g., slow evaporation, cooling crystallization) exclusively for this compound crystallization would require more targeted literature.

Reactivity and Transformation Pathways of Hexa O Acetyl Maltal

Glycosyl Donor Capabilities of Hexa-O-acetyl-maltal

This compound serves as a versatile glycosyl donor, participating in reactions that form new glycosidic bonds with suitable acceptors. The specific reaction conditions and activation methods employed significantly influence the efficiency and stereochemical outcome of the glycosylation.

Direct Glycosylation Reactions

While glycals like this compound can participate in direct glycosylation reactions, these often require specific catalytic systems to activate the double bond and promote the formation of a glycosidic linkage with an acceptor molecule. The Ferrier rearrangement is a classic example of a direct glycosylation reaction involving glycals, where the C1-C2 double bond is attacked by a nucleophile, often catalyzed by Lewis acids google.com. This can lead to the formation of 2,3-dideoxyglycosides.

One-pot tandem reactions involving glycals, including this compound, have been developed for the synthesis of complex structures. For instance, a BF₃∙OEt₂-promoted one-pot three-component tandem hydroamination/glycosylation reaction using this compound has been reported, yielding α-propargyl 3-tosylamino-2,3-dideoxyglycosides with high α-stereoselectivity beilstein-journals.org.

Activated this compound Derivatives as Glycosyl Donors

More commonly, this compound is transformed into more reactive derivatives that serve as potent glycosyl donors. These derivatives typically involve the introduction of a good leaving group at the anomeric position.

Glycosyl halides, particularly bromides and iodides, are widely used glycosyl donors. This compound can be converted into the corresponding glycosyl bromide or iodide.

The synthesis of per-acetylated glycosyl bromides can be achieved by treating per-acetylated sugars with HBr in acetic acid nih.govd-nb.info. A procedure for synthesizing this compound involves treating maltose (B56501) monohydrate with acetic acid and acetic anhydride (B1165640), followed by the addition of HBr/acetic acid solution google.comgoogle.com. Subsequent reaction with zinc and copper(II) sulfate (B86663) can lead to the formation of the glycal google.comresearchgate.net. This highlights that glycosyl bromides can be precursors to glycals, and conversely, glycals can be transformed into glycosyl halides under appropriate conditions.

Glycosyl iodides are known to be more reactive than glycosyl bromides and can be generated from per-O-acetylated sugars using reagents like trimethylsilyl (B98337) iodide (TMSI) escholarship.orgnih.gov. While direct conversion of this compound to the iodide is not explicitly detailed in the provided snippets, the general methods for generating glycosyl iodides from acetylated sugars suggest this is a feasible transformation.

Glycosyl triflates are highly reactive intermediates frequently employed in glycosylation reactions, particularly for achieving α-stereoselectivity or in challenging glycosylations. These can be generated in situ from suitable glycosyl donors. While the direct generation of glycosyl triflates specifically from this compound is not explicitly described, the concept of generating glycosyl triflates from other glycosyl donors like thioglycosides is well-established nih.govbeilstein-journals.org. The activation of an anomeric leaving group by a Lewis acid, such as triflic acid (TfOH) or its derivatives, can lead to the formation of a glycosyl triflate intermediate beilstein-journals.orgtcichemicals.com. Given the reactivity of this compound and its derivatives, it is plausible that under appropriate conditions with triflate-based activators, glycosyl triflates could be generated, either directly or from a pre-formed derivative.

In situ activation strategies are commonly used in glycosylation to generate reactive glycosyl donor species immediately before they react with the acceptor, thus minimizing side reactions and decomposition. For this compound, this could involve the in situ formation of glycosyl halides or other activated species in the presence of the glycosyl acceptor and a promoter.

For example, the reaction of this compound with chloramine-T and iodine in acetonitrile (B52724) has been reported, leading to the formation of a 2-azido-1-α/β-nitrate derivative psu.edu. This highlights how the glycal structure can be activated in situ for further transformations. The use of iodine to activate per-O-acetylated glycals for glycosidation of cyclic ethers has also been reported, yielding β-linked iodoalkyl glycoconjugates escholarship.orgnih.gov.

Mechanism of Glycosidic Bond Formation with this compound Derivatives

The mechanism of glycosidic bond formation with activated this compound derivatives typically involves the departure of the anomeric leaving group (e.g., halide, triflate) to form a carbocationic intermediate, often depicted as an oxocarbenium ion d-nb.infonih.govbuchhaus.ch. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor, forming the new glycosidic bond.

The stereochemical outcome (α or β linkage) is influenced by several factors, including the nature of the glycosyl donor and acceptor, the activating system, the solvent, temperature, and the presence of participating or non-participating groups at the C2 position d-nb.infobuchhaus.ch. With acetyl protecting groups at C2, neighboring group participation can occur, where the C2 acetyl group assists in the departure of the leaving group, forming a cyclic acyloxonium ion intermediate d-nb.infobuchhaus.ch. Nucleophilic attack on this intermediate typically occurs from the face opposite the cyclic bridge, leading to the formation of 1,2-trans glycosides (in the case of this compound derivatives, this would favor the α-anomer due to the configuration of the glycal precursor).

However, if a non-participating group is present at C2, the reaction may proceed directly through a more open oxocarbenium ion, allowing for attack from either face and potentially leading to a mixture of α and β anomers, with the α-product often favored thermodynamically due to the anomeric effect buchhaus.ch. The specific mechanism and stereoselectivity for this compound derivatives would depend on the activating conditions and the nature of the C2 substituent after activation of the glycal.

Here is a table summarizing some data related to the synthesis and reactions involving this compound:

Starting MaterialReagents / ConditionsProduct / OutcomeYieldSource
Maltose monohydrateAcetic acid, Acetic anhydride, HBr/acetic acid, Zn, CuSO₄This compound86% google.com
MaltoseAcetic anhydride, HBr/acetic acid, Zn/CuSO₄Acetylated maltal (B1199275)- google.com
Hexa-O-acetyl-D-maltalBF₃∙OEt₂, propargyl alcohol, p-toluenesulfonamideα-propargyl 3-tosylamino-2,3-dideoxyglycosidesGood beilstein-journals.org
Maltal per-O-acetateXeF₂, BF₃∙OEt₂, CH₂Cl₂ (-70°C to 0°C)3,6,2′,3′,4′,6′-Hexa-O-acetyl-2-deoxy-2-fluoro-α-D-maltosyl fluoride21% nih.govacs.org
Per-O-acetylated maltalI₂β-linked iodoalkyl glycoconjugates (with cyclic ethers)- escholarship.orgnih.gov
Hexa-O-acetyl-D-maltalChloramine-T, Iodine, CH₃CN2-azido-1-α/β-nitrate derivative47% psu.edu

Reactions Involving the Glycal Double Bond

The electron density of the glycal double bond makes it a nucleophilic center, readily undergoing reactions with electrophiles.

Electrophilic Additions to the Maltal Enol Ether System

Electrophilic addition is a fundamental reaction of alkenes, and the enol ether nature of the glycal double bond in this compound enhances its reactivity towards electrophiles. savemyexams.com The mechanism typically involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, followed by the reaction with a nucleophile. libretexts.orglibretexts.org

Halogenation of the glycal double bond involves the addition of halogens such as bromine or chlorine. This reaction typically proceeds via an electrophilic mechanism. For instance, bromination of glycals is a known transformation. rsc.org The reaction conditions and the specific halogen used can influence the regioselectivity and stereoselectivity of the addition, potentially leading to the formation of vicinal dihalides.

Hydrohalogenation involves the addition of hydrogen halides (e.g., HCl, HBr, HI) across the double bond. This electrophilic addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a more stable carbocation intermediate. savemyexams.comlibretexts.org Studies on the hydrohalogenation of glycals, including disaccharide glycals like this compound, investigate the regiochemical outcome and the influence of reaction conditions and protecting groups on the stereochemical course of the reaction. The addition of hydrogen halides to alkenes is an electrophilic addition reaction where the proton acts as the electrophile. savemyexams.comlibretexts.org

Hydration, the addition of water across the double bond, can also occur under acidic conditions, following an electrophilic addition mechanism. This reaction typically results in the formation of a hydroxyl group at the more substituted carbon. While general hydration of alkenes is a known process, specific studies detailing the hydration of this compound would focus on the conditions required and the resulting products, considering the presence of the labile acetyl groups and the disaccharide structure. quora.comresearchgate.net

Nucleophilic Additions and Conjugate Additions

While electrophilic additions are characteristic of the electron-rich glycal double bond, nucleophilic additions can also occur, particularly in the presence of activating groups or catalysts that alter the electron distribution of the system. Conjugate addition (1,4-addition) to an α,β-unsaturated system is another relevant reaction pathway. Although the glycal double bond in isolation is not an α,β-unsaturated carbonyl system, transformations that generate such a system in situ or reactions with specific nucleophiles under controlled conditions might involve nucleophilic or conjugate addition mechanisms. Research in this area would explore the conditions and reagents that facilitate such additions to the modified or activated this compound structure. acs.orgopenmedicinalchemistryjournal.com

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

Alkenes, including the glycal double bond in this compound, are susceptible to oxidation reactions such as epoxidation and dihydroxylation. Epoxidation typically involves the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). pressbooks.pubyoutube.com This reaction transfers an oxygen atom to the double bond, forming a three-membered cyclic ether known as an epoxide or oxirane. pressbooks.pubyoutube.com The epoxidation of alkenes with peroxyacids proceeds with syn stereochemistry, meaning the oxygen atom is added to the same face of the double bond. pressbooks.pubyoutube.com

Dihydroxylation, the addition of two hydroxyl groups across a double bond, can yield either syn or anti products depending on the reagents used. Syn-dihydroxylation, which results in the addition of hydroxyl groups to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄). libretexts.orglumenlearning.comlibretexts.org This reaction typically involves the formation of a cyclic osmate ester intermediate. lumenlearning.comlibretexts.org Due to the toxicity and cost of OsO₄, catalytic amounts are often used in conjunction with a co-oxidant such as N-methylmorpholine N-oxide (NMO). lumenlearning.comlibretexts.org Anti-dihydroxylation, where the hydroxyl groups are added to opposite faces of the double bond, can be accomplished through a two-step process involving epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring. pressbooks.pubyoutube.comlibretexts.org The acid-catalyzed ring opening of the epoxide occurs via backside attack, leading to the anti arrangement of the hydroxyl groups. pressbooks.pubyoutube.comlibretexts.org

While these general reactions apply to alkenes, their application to the specific structure of this compound would target the C1-C2 double bond of the glycal moiety. The presence of the disaccharide structure and the acetyl groups would influence the reaction conditions and potentially the regioselectivity and stereoselectivity of these oxidation reactions.

Reductive Transformations of the Double Bond

The carbon-carbon double bond in this compound can undergo reduction, typically via hydrogenation. Catalytic hydrogenation involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd-C), platinum (PtO₂), or nickel (Ra-Ni). lumenlearning.compurdue.edu This process saturates the double bond, converting the glycal into a saturated carbohydrate derivative. lumenlearning.compurdue.edu Catalytic hydrogenation usually proceeds with syn addition, where both hydrogen atoms are added to the same face of the double bond. lumenlearning.compurdue.edu

Other reductive methods for alkenes exist, such as dissolving metal reductions, but catalytic hydrogenation is a common method for reducing C=C double bonds. lumenlearning.compurdue.edu The choice of catalyst and reaction conditions can influence the rate and selectivity of the reduction.

Transformations of the O-Acetyl Protecting Groups

The O-acetyl groups in this compound serve as protecting groups for the hydroxyl functionalities. These groups can be selectively removed or undergo other transformations such as transacetylation and migration.

Selective Deacetylation Methodologies

Selective deacetylation, the removal of acetyl groups from specific positions while leaving others intact, is a crucial technique in carbohydrate synthesis for preparing partially protected intermediates. Various methods exist for the selective deacetylation of acetylated carbohydrates.

One approach involves the use of basic conditions. For instance, treatment with ammonia (B1221849) in methanol (B129727) has been shown to achieve selective deacetylation, including at the anomeric position in acetylated sugars. researchgate.netgoogle.com Mild bases like magnesium oxide (MgO) in methanol have also been reported as effective catalysts for the selective deacetylation of the anomeric position of acetylated carbohydrates. researchgate.net

Enzymatic methods offer another route to selective deacetylation. Lipases and esterases, among other enzymes, have been utilized for regioselective deacetylation in acetylated compounds, including nucleosides and sugar derivatives. nih.govresearchgate.net Candida antarctica lipase (B570770) B (CALB) is a widely studied enzyme known for its activity on various substrates and has been employed in enantioselective and regioselective acylations and deacetylations. nih.govresearchgate.net

Chemical methods using reagents like hydrazine (B178648) hydrate, ammonium (B1175870) carbonate, or zinc acetate (B1210297) have also been employed for selective deacetylation. researchgate.net The choice of reagent and reaction conditions is critical for achieving selectivity among the multiple acetyl groups present in this compound.

Transacetylation and Rearrangement Studies

Transacetylation involves the transfer of an acetyl group from one hydroxyl group to another. This process can occur under various conditions and is sometimes facilitated by enzymatic catalysis. While specific studies on transacetylation of this compound were not prominently found, the phenomenon of acyl group migration is well-documented in carbohydrate chemistry. doria.ficsic.es

Migration of Acetyl Groups

Acetyl group migration is a known phenomenon in polyhydroxylated compounds, particularly carbohydrates, due to the close proximity of hydroxyl groups. doria.ficsic.es This migration can occur within a single saccharide unit or even across glycosidic bonds between different sugar units. doria.ficsic.eshelsinki.firesearchgate.net Studies have shown that acetyl migration can be influenced by factors such as pH, temperature, and the presence of bases. nih.gov The migration often involves a mechanism including deprotonation of a hydroxyl group, cyclization, and subsequent ring opening, leading to the transfer of the acetyl group. nih.gov

Research has demonstrated that acetyl groups can migrate between vicinal hydroxyl groups. csic.es More recent studies have provided evidence for migration between non-adjacent positions and across glycosidic linkages in oligosaccharide model compounds. doria.ficsic.eshelsinki.firesearchgate.net This migration can complicate the synthesis, isolation, and characterization of acetylated carbohydrates. doria.ficsic.es

Rearrangement Reactions of the Glycal Structure

Glycals, such as this compound, can undergo various rearrangement reactions. One notable type of rearrangement involves the glycal structure itself, often influencing the anomeric center and the double bond position. While general glycal rearrangement reactions are known, specific detailed studies focusing solely on the rearrangement of the this compound structure were not extensively found in the search results. However, glycals are known to be versatile intermediates in various transformations, including those involving rearrangements and additions to the double bond. researchgate.net Some reactions involving glycals can lead to cyclopropanated carbohydrates or be used in glycosylation reactions. researchgate.net The reactivity of the glycal double bond can also be involved in substitution reactions with allylic rearrangement. dntb.gov.ua

The Claisen rearrangement has been mentioned in the context of maltal derivatives, suggesting that rearrangements are relevant to this class of compounds. lookchem.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound67314-34-5
MaltalNot available (as a specific entry, but derivatives exist)
meta-Chloroperoxybenzoic acid (m-CPBA)6171
Osmium tetroxide (OsO₄)24594
N-methylmorpholine N-oxide (NMO)74616
Hydrogen783
Palladium23910
Platinum23911
Nickel23912
Ammonia223
Methanol887
Magnesium oxide (MgO)14921
Hydrazine hydrate29504
Ammonium carbonate15440654
Zinc acetate11190
Alkene ExampleOxidizing AgentProduct TypeStereochemistry
Cyclohexenem-CPBAEpoxideSyn
CyclohexeneOsO₄, NMOsyn-1,2-diolSyn
Cyclohexenem-CPBA then H₃O⁺anti-1,2-diolAnti

Ferrier Rearrangement Studies

The Ferrier rearrangement is a well-established reaction in carbohydrate chemistry involving the acid-catalyzed rearrangement of glycals to yield 2,3-unsaturated glycosides or C-glycosides. wikipedia.orgthermofisher.com The mechanism typically involves the formation of an allyloxocarbenium ion intermediate, which can then be attacked by a nucleophile. wikipedia.orgmpg.de Neighboring group participation from an acetyl group, often at the C4 position, can play a significant role in stabilizing this intermediate. mpg.deacs.org

This compound, as a glycal derivative, undergoes Ferrier-type rearrangements under acidic conditions. Studies have demonstrated the use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) and indium(III) triflate [In(OTf)3] to catalyze transformations of per-O-acetylated glycals, including per-O-acetyl-D-maltal. nih.govresearchgate.net For instance, the reaction of per-O-acetyl-D-maltal with xenon difluoride (XeF2) in the presence of BF3·OEt2 has been employed to synthesize fluorinated maltosyl derivatives, a process initiated by a Ferrier-type activation. nih.gov

Furthermore, In(OTf)3 has been reported as an efficient Lewis acid catalyst for stereoselective C-glycosylation reactions of glycal derivatives, including per-O-acetyl-D-maltal. researchgate.net This transformation, a modification of the Ferrier rearrangement, involves the reaction of the glycal with silylated nucleophiles like allyltrimethylsilane (B147118) or trimethylsilyl cyanide, leading to the formation of 2,3-unsaturated C-glycosides. researchgate.net The reaction with per-O-acetyl-D-maltal and allyltrimethylsilane catalyzed by In(OTf)3 afforded the corresponding allyl C-pseudomaltal product in high yield and with good α-selectivity. researchgate.net

Data from a study on In(OTf)3 catalyzed C-glycosylation of glycals, including per-O-acetyl-D-maltal (referred to as 1i), is presented below: researchgate.net

EntrySubstrateNucleophile/TimeProduct% Yieldα/β Ratio
91iTMSAllyl/2 hAllyl C-pseudomaltal86>19:1

This table illustrates that per-O-acetyl-D-maltal (1i) reacts with allyltrimethylsilane (TMSAllyl) under In(OTf)3 catalysis to provide the C-glycoside product, Allyl C-pseudomaltal, in good yield and with high α-stereoselectivity. researchgate.net

Radical Chemistry Involving this compound

This compound and its derivatives can participate in radical reactions, particularly those involving the double bond or the generation of radical species from modified forms of maltose. Radical chemistry provides alternative pathways for functionalizing the carbohydrate structure compared to polar reactions.

Free Radical Addition Reactions

Free radical addition reactions to alkenes involve the addition of a radical species to a carbon-carbon double bond. This process typically occurs via a chain mechanism involving initiation, propagation, and termination steps. bhu.ac.inaakash.ac.inmasterorganicchemistry.comsirptsciencecollege.org The regioselectivity of radical additions can differ from ionic additions, often following an anti-Markovnikov rule in the presence of peroxides when adding HBr, for example. masterorganicchemistry.comsirptsciencecollege.org

Research involving acetoxy-protected maltose derivatives has explored radical pathways. For instance, the acetoxy-protected maltosyl radical can be generated, for example, through bromine abstraction from acetobromomaltose (ABM). researchgate.net This radical species can then undergo addition reactions. A study demonstrated the photochemical generation of this maltosyl radical and its subsequent trapping with radical scavengers or reagents like tributyltinhydride or acrylonitrile (B1666552). researchgate.net Trapping with tributyltinhydride yielded 1,5-anhydromaltitol, while trapping with acrylonitrile resulted in the formation of 3-α-maltosyl propiononitrile. researchgate.net

This research highlights the potential of generating and utilizing radical intermediates derived from maltose derivatives like this compound (or its precursors like acetobromomaltose) for the synthesis of modified carbohydrates through free radical addition reactions.

Stereochemical Considerations in Hexa O Acetyl Maltal Chemistry

Conformational Analysis of Hexa-O-acetyl-maltal

Ring Puckering and Torsional Strain

The dihydropyran ring in glycals like this compound exists in various puckered conformations. These conformations are influenced by factors such as bond angles, torsional strain, and steric interactions ucl.ac.uklibretexts.org. Torsional strain arises from the eclipsing of bonds on adjacent atoms within the ring libretexts.org. The specific puckering of the ring affects the relative orientation of the substituents, impacting their reactivity and the approach of incoming reagents. While the search results discuss ring puckering and torsional strain in general carbohydrate systems and small rings ucl.ac.uknih.govlibretexts.orgresearchgate.net, specific detailed data on the preferred ring puckering conformations and associated torsional strain values for this compound were not explicitly found. However, the principles of minimizing angle and torsional strain described for other cyclic systems are applicable libretexts.org.

Stereoselectivity in Glycosylation Reactions

Glycosylation reactions involving this compound, where it acts as a glycosyl donor, are central to its application in carbohydrate synthesis. A key challenge in glycosylation is controlling the stereochemistry at the anomeric carbon, leading to either an α- or β-glycosidic linkage beilstein-journals.orgwikipedia.org.

Anomeric Stereochemistry Control (α- vs. β-Selectivity)

The formation of a new glycosidic bond creates a stereogenic center at the anomeric position, resulting in two possible anomers: alpha (α) or beta (β) wikipedia.org. The stereochemical outcome (the ratio of α to β products) in glycosylation reactions with this compound is influenced by several factors, including the nature of the glycosyl donor and acceptor, the activating agent, the solvent, and the reaction temperature diva-portal.org. This compound is a glycal derivative, and glycosylation of glycals often involves the formation of 2,3-unsaturated glycosides researchgate.net. The stereoselectivity in such reactions can differ from that of saturated glycosyl donors. Some studies indicate that glycosylation of glycals can proceed with α-stereoselectivity under specific conditions beilstein-journals.orgresearchgate.net. For instance, BF₃∙OEt₂-promoted tandem hydroamination/glycosylation on a glycal scaffold including hexa-O-acetyl-D-maltal has been reported to yield products with exclusive α-stereoselectivity in good yields beilstein-journals.org.

Influence of Activating Agents and Promoters on Stereoselectivity

The choice of activating agent or promoter is critical in determining the stereochemical outcome of glycosylation reactions involving this compound. These reagents activate the anomeric position, facilitating the departure of a leaving group and the subsequent attack by a glycosyl acceptor wikipedia.org. Different activating agents can influence the reaction mechanism (e.g., SN1-like or SN2-like) and the nature of the intermediates formed (e.g., oxocarbenium ions or covalent intermediates), thereby affecting the α/β ratio beilstein-journals.orgwikipedia.org. Lewis acids are commonly used as activators in glycosylation reactions wikipedia.org. For example, In(OTf)₃ has been reported as an efficient Lewis acid catalyst for stereoselective C-glycosylation reactions of glycal derivatives, including per-O-acetyl-D-maltal, leading to corresponding C-pseudomaltal derivatives with moderate to excellent α-selectivities researchgate.net. BF₃∙OEt₂ has also been shown to promote α-selective glycosylation of hexa-O-acetyl-D-maltal beilstein-journals.org.

Role of Neighboring Group Participation in Glycosylation

Neighboring group participation (NGP) is a significant factor in controlling the stereoselectivity of glycosylation reactions, particularly for donors with participating groups at the C-2 position beilstein-journals.orgbeilstein-journals.orgwikipedia.org. Acetyl groups are known participating groups beilstein-journals.orgbeilstein-journals.org. In glycosyl donors with an acetyl group at the C-2 position, the carbonyl oxygen can intramolecularly attack the anomeric center after the departure of the leaving group, forming a cyclic acetoxonium ion intermediate beilstein-journals.orgwikipedia.org. This intermediate is then attacked by the glycosyl acceptor predominantly from the face opposite to the fused ring, leading to the formation of 1,2-trans glycosides (which would be β-glycosides in the case of a gluco configuration or related sugars) beilstein-journals.org. While this compound is a glycal and its reaction mechanism differs from saturated glycosyl donors, the concept of neighboring group participation by the acetyl group at the C-2 position of the reducing end maltose (B56501) unit could potentially influence the stereochemical outcome of reactions at the anomeric position of the glycal. The search results emphasize that strategic placement of participating groups at the C-2 position is crucial for achieving specific stereochemical outcomes, particularly the formation of 1,2-trans glycosides beilstein-journals.orgbeilstein-journals.org. However, the application of this principle specifically to the glycosylation of this compound (a glycal) and its effect on the stereochemistry of the newly formed glycosidic bond requires consideration of the glycal's unique structure and reaction pathways. The stereoselectivity of neighboring group-directed glycosylation can also be concentration-dependent acs.orgnih.gov.

Diastereoselectivity in Addition Reactions to the Double Bond

Addition reactions to the electron-deficient double bond of glycals like Hexamaltal often exhibit significant diastereoselectivity. This selectivity arises from the inherent chirality of the sugar framework, which influences the approach of reagents to the two faces of the double bond. The bulky acetyl groups and the anomeric effect play crucial roles in directing the stereochemical outcome.

Facial Selectivity in Epoxidation

Epoxidation of the double bond in glycals is a common transformation that can lead to the formation of 1,2-anhydro sugars (epoxides). The facial selectivity in the epoxidation of glycals, including those derived from disaccharides like maltose, is influenced by the substituents on the glycal ring. Studies on related glucal derivatives have shown that the stereochemical outcome can be controlled, favoring the formation of specific diastereomers. For instance, the reaction of tri-O-acetyl-D-glucal with fluorine can yield 1,2-difluorinated glucose and mannose derivatives, demonstrating the influence of substituents on the addition to the double bond. acs.org The facial selectivity can be further influenced by factors such as hydrogen bonding and the nature of the incoming nucleophile. ntu.edu.sg

Regio- and Stereocontrol in Dihydroxylation

Dihydroxylation of the glycal double bond introduces two hydroxyl groups, typically resulting in the formation of vicinal diols. Achieving both regiocontrol (determining which carbons are hydroxylated) and stereocontrol (determining the relative configuration of the new hydroxyl groups) in this reaction is critical. For glycals, dihydroxylation can lead to different stereoisomers depending on the reaction conditions and the catalyst used. While specific detailed research findings on the dihydroxylation of this compound were not extensively found in the immediate search results, studies on related glycal systems indicate that the sugar backbone significantly influences the approach of dihydroxylating agents, leading to diastereoselective outcomes. The synthesis of carbohydrate mimetics often relies on controlled addition reactions to glycal double bonds to establish the desired stereochemistry. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for Hexa O Acetyl Maltal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for determining the structure and dynamics of organic molecules, including complex carbohydrates like Hexa-O-acetyl-maltal. slu.sediva-portal.org By analyzing the interaction of nuclear spins with an external magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for resolving overlapping signals in complex spectra and establishing correlations between different nuclei. For this compound, these techniques are indispensable for assigning resonances and determining the intricate network of through-bond and through-space interactions.

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are J-coupled, typically those separated by two or three bonds. princeton.edusdsu.edu A COSY spectrum of this compound would show cross-peaks connecting coupled protons within each monosaccharide unit and across the glycosidic linkage, helping to trace spin systems. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond correlation). princeton.edusdsu.edu This technique is crucial for assigning carbon resonances based on known proton assignments and for identifying CH, CH₂, and CH₃ groups, often with multiplicity editing. princeton.eduoxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is another proton-detected 2D experiment that reveals correlations between protons and carbons separated by two to four (or sometimes five) bonds (long-range correlations). princeton.edusdsu.edu HMBC correlations are particularly valuable for establishing connectivity across glycosidic bonds and identifying quaternary carbons. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY is a homonuclear 2D NMR experiment that shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them (through-space correlations). princeton.edu These correlations arise from the Nuclear Overhauser Effect (NOE) and are highly dependent on the internuclear distance. princeton.edu NOESY is critical for determining the relative stereochemistry of chiral centers and the conformation of the molecule. princeton.edue-bookshelf.de

Analysis of the cross-peaks in these 2D NMR spectra allows for the unambiguous assignment of most, if not all, proton and carbon resonances in this compound and its derivatives, providing a detailed map of the molecular structure.

An example of 1H NMR data for this compound shows characteristic signals in the δ 6-7 ppm range for the vinylic proton and signals in the δ 5-6 ppm range for other anomeric and ring protons, along with signals around δ 2 ppm for the acetyl methyl protons. rsc.org

Advanced Pulse Sequences for Detailed Structural Assignments

Beyond the standard 2D techniques, more advanced NMR pulse sequences can be employed to gain further structural details or improve spectral quality. oxinst.comnih.gov These sequences often involve sophisticated manipulation of nuclear spins using shaped pulses and pulsed field gradients. oxinst.com

While specific advanced pulse sequences applied specifically to this compound are not extensively detailed in the provided search results, the general principles apply. Advanced sequences can be designed for tasks such as:

Improved resolution in crowded spectral regions. science.gov

Selective excitation or suppression of specific signals.

Measurement of small coupling constants that provide torsional angle information. diva-portal.org

Diffusion-ordered spectroscopy (DOSY) to study molecular size and aggregation.

The development of new pulse sequences is an ongoing area of research in NMR, aiming to extract more information from complex molecules and overcome experimental challenges. weebly.comsabba.mebmrb.io

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or exchange reactions. researchgate.netucl.ac.uk For flexible molecules like carbohydrate derivatives, different conformers can exist in equilibrium. DNMR techniques, such as lineshape analysis of temperature-dependent spectra or exchange spectroscopy (EXSY), can provide information about the rates of interconversion between these conformers and their relative populations. researchgate.net

While specific DNMR studies on the conformational exchange of this compound are not explicitly mentioned in the search results, the principles of DNMR are applicable to understanding the flexibility and preferred conformations of this molecule in solution. Conformational analysis of carbohydrates by NMR often involves the measurement of coupling constants (especially ³JHH and ³JCH) and NOE correlations, which are sensitive to dihedral angles. diva-portal.orgresearchgate.net Comparing experimental data with theoretical calculations (e.g., molecular dynamics simulations) can help build a comprehensive picture of conformational preferences. researchgate.net

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net In the context of this compound chemistry, MS is particularly useful for monitoring reactions, identifying intermediates and products, and analyzing complex mixtures. researchgate.netpsu.edu

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with mass accuracies of a few parts per million (ppm). eag.commdpi.comnih.gov This high accuracy allows for the determination of the elemental composition of an ion, which is crucial for identifying unknown intermediates and products in a reaction pathway. mdpi.comacs.orgbioanalysis-zone.com

For example, in the synthesis or reaction of this compound, HRMS can be used to confirm the molecular formula of the starting material (C₂₄H₃₂O₁₅, molecular weight 560.5 g/mol chemicalbook.comnih.govbiosynth.com) and to identify the exact masses of expected or unexpected intermediates and byproducts. beilstein-journals.org The ability to distinguish between ions with very close nominal masses (isobars) based on their accurate masses is a key advantage of HRMS. mdpi.combioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). nationalmaglab.org This technique provides structural information by revealing how a molecule breaks apart under controlled conditions. nationalmaglab.org

For carbohydrate derivatives like this compound, MS/MS can induce fragmentation at glycosidic bonds and within the sugar rings (cross-ring fragmentation). researchgate.netresearchgate.net Analysis of the fragmentation pattern can help determine the sequence of monosaccharide units, the positions of glycosidic linkages, and the location of substituent groups like acetyls. researchgate.netresearchgate.netnih.gov

Studies utilizing Electrospray Ionization (ESI) in combination with MS/MS have been employed to differentiate isomeric disaccharide derivatives, including hexa-acetylated maltals and lactals, by analyzing their fragmentation behavior as alkali metal adducts. researchgate.net Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS experiments on carbohydrates. researchgate.net The resulting product ion spectra provide characteristic fragmentation patterns that can be used for structural elucidation and differentiation of isomers. researchgate.netresearchgate.net

For instance, MS/MS spectra of lithiated hexa-acetyl-maltal ions show characteristic product ions arising from glycosidic bond cleavages, which can have different intensities compared to isomeric compounds like hexa-acetyl-lactal, aiding in their differentiation. researchgate.net

Here is a simplified representation of potential fragmentation pathways observed in MS/MS of disaccharides, which would be applicable to this compound:

Ion TypeDescriptionInformation Provided
Glycosidic IonsCleavage of the glycosidic bondMonosaccharide sequence
Cross-ring IonsFragmentation within a monosaccharide ringLinkage positions, branching
Fragment IonsLoss of substituents (e.g., acetyl groups)Presence and location of substituents

Detailed analysis of the m/z values and relative abundances of these fragment ions in the MS/MS spectrum of this compound provides critical data for confirming its structure and understanding its behavior under energetic conditions. researchgate.net

Monitoring Reaction Progress and Purity via MS

Mass Spectrometry (MS) is a powerful tool for monitoring chemical reactions involving this compound and assessing the purity of the product. By measuring the mass-to-charge ratio (m/z) of ions, MS can identify reactants, intermediates, products, and impurities. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are commonly used for carbohydrate analysis due to their sensitivity and ability to handle relatively large and polar molecules researchgate.net.

Monitoring reaction progress using MS typically involves taking aliquots from the reaction mixture at different time points and analyzing them by MS. Changes in the relative intensities of the signals corresponding to the starting material (this compound), intermediates, and products provide insights into the reaction kinetics and completion. For example, the disappearance of the molecular ion peak for this compound and the appearance of a new peak corresponding to the desired product indicate that the reaction is progressing.

Assessing purity by MS involves analyzing the final product. A pure sample of this compound or its derivative will ideally show a single dominant peak corresponding to the molecular ion or a characteristic adduct ion (e.g., [M+H]+, [M+Na]+, or [M+Li]+) researchgate.net. The presence of additional peaks indicates impurities, which can be identified by their m/z values. Tandem MS (MS/MS) can provide further structural information by fragmenting the ions and analyzing the resulting fragments, aiding in the identification of co-eluting impurities or confirming the structure of the product researchgate.netresearchgate.net. Studies have shown that MS/MS fragmentation patterns can differentiate between isomeric disaccharide derivatives, including hexa-acetyl-D-maltals researchgate.net. Characteristic fragmentation processes in the mass spectra of O-acetyl derivatives of carbohydrates often involve sequential eliminations of acetic acid (AcOH) researchgate.net.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups present in a molecule like this compound. These methods probe the vibrational modes of a molecule, which are characteristic of the chemical bonds and functional groups it contains ksu.edu.saresearchgate.net.

IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to transitions between vibrational energy levels. Functional groups such as carbonyls (C=O) from the acetate (B1210297) groups, C-H stretches, C-O stretches, and glycosidic linkages exhibit characteristic absorption bands in the IR spectrum ksu.edu.saresearchgate.net. The strong dipole moment change during the vibration of polar bonds makes them IR active ksu.edu.sa.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light. It is based on the change in polarizability of a molecule during vibration ksu.edu.saresearchgate.net. Vibrations involving nonpolar bonds or symmetrical functional groups that are weak in IR are often strong in Raman spectroscopy, such as C-C stretches and C=C stretches ksu.edu.saspectroscopyonline.com. For this compound, Raman spectroscopy can provide information about the carbohydrate backbone and the C=C double bond in the glycal structure.

By analyzing the positions, intensities, and shapes of the peaks in the IR and Raman spectra, the presence of acetate groups, the carbohydrate skeleton, and other functional moieties in this compound can be confirmed, and structural details can be inferred nih.gov. Comparing the spectra of this compound with those of related compounds or with spectral databases can aid in peak assignment and structural verification.

X-ray Crystallography for Solid-State Structure Determination

In X-ray crystallography, a beam of X-rays is directed at a single crystal. The X-rays diffract in a pattern that is characteristic of the electron density distribution within the crystal wikipedia.orglibretexts.org. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map can be generated, from which the positions of the atoms are determined wikipedia.org. This technique reveals how molecules pack together in the crystal lattice, including intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds involving the acetate oxygens or residual C-H groups.

While obtaining suitable single crystals of carbohydrate derivatives can sometimes be challenging, a successful X-ray crystallographic analysis of this compound would provide an unambiguous determination of its solid-state structure.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is considered the most reliable method for determining the absolute configuration of chiral molecules encyclopedia.pubnih.govspringernature.com. This compound contains multiple chiral centers. Determining the absolute configuration is crucial for understanding its stereochemistry and its behavior in stereoselective reactions.

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion (also known as the Bijvoet effect) encyclopedia.pubnih.govresearchgate.net. This effect occurs when the wavelength of the incident X-rays is close to an absorption edge of one of the atoms in the crystal, causing a phase shift in the scattered X-rays. The differences in the intensities of certain reflections (Bijvoet pairs) measured due to anomalous dispersion can be used to distinguish between enantiomers encyclopedia.pubresearchgate.net.

For organic compounds composed primarily of light atoms (like C, H, and O) as is the case for this compound, the anomalous dispersion effect is weak, especially when using standard Mo-Kα radiation encyclopedia.pubresearchgate.net. Using longer wavelength radiation, such as Cu-Kα, can enhance the effect encyclopedia.pub. The analysis of Bijvoet differences and the calculation of the Flack parameter or Parsons parameter are standard procedures for determining absolute configuration from single-crystal X-ray diffraction data encyclopedia.pubnih.govresearchgate.net. A Flack parameter close to zero with a small standard uncertainty indicates the correct absolute configuration encyclopedia.pubresearchgate.net.

Co-crystallization Studies of this compound Complexes

Co-crystallization involves the formation of a crystalline structure containing two or more different molecules in a defined stoichiometric ratio umich.edu. Co-crystallization studies of this compound could involve forming complexes with other molecules, such as hydrogen bond donors or acceptors, or even metal ions if appropriate coordinating sites were available in a derivative.

Analyzing the crystal structures of this compound co-crystals using X-ray diffraction can provide insights into the intermolecular interactions that influence crystal packing and potentially reveal preferred binding motifs umich.eduresearchgate.net. While direct co-crystallization studies specifically with this compound are not extensively documented in the provided search results, the principle applies to understanding its solid-state behavior and interactions with other compounds umich.edursc.org. For example, co-crystallization has been used to study the solid-state properties of other organic molecules and complexes umich.eduresearchgate.netrsc.org. Such studies could be valuable for understanding how this compound interacts in a solid matrix, which might be relevant for its handling, storage, or formulation if it were used in a solid form.

Chiroptical Methods (Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

Chiroptical methods, specifically Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are valuable techniques for investigating the stereochemistry and conformation of chiral molecules like this compound in solution chiralabsxl.commgcub.ac.in. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light mgcub.ac.in.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength mgcub.ac.injascoinc.com. For a chiral compound, the optical rotation changes significantly in the vicinity of an absorption band, a phenomenon known as the Cotton effect mgcub.ac.inaccessscience.com. The shape and sign of the Cotton effect curve in the ORD spectrum can provide information about the absolute configuration and conformation of the molecule mgcub.ac.in. ORD is particularly useful for saccharides, even those without strong chromophores in the UV-Vis region, as the carbohydrate structure itself contributes to the optical activity jascoinc.com.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light as a function of wavelength mgcub.ac.inaccessscience.com. CD signals are observed only in the region of absorption bands of a chromophore mgcub.ac.in. While the primary carbohydrate structure of this compound might not have strong UV chromophores above 200 nm, the acetate carbonyl groups are chromophores that can give rise to CD signals in the UV region mgcub.ac.in. The sign and intensity of these CD bands are sensitive to the local stereochemistry and conformation around the acetate groups and the glycosidic linkage.

By analyzing the ORD and CD spectra, particularly the presence and characteristics of Cotton effects, researchers can gain insights into the stereochemical features of this compound and potentially assign or confirm its absolute configuration, often by comparison with known standards or theoretical calculations mgcub.ac.inmgcub.ac.in.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Chromatographic-spectroscopic coupling techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of complex mixtures containing this compound alwsci.comgentechscientific.com. These hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry alwsci.comgentechscientific.com.

GC-MS is typically used for volatile and thermally stable compounds alwsci.comgentechscientific.com. While this compound is relatively large, its peracetylation increases its volatility, potentially making it amenable to GC-MS analysis, although LC-MS is often preferred for less volatile or thermally labile compounds like larger carbohydrates alwsci.comgentechscientific.com. In GC-MS, the mixture is separated by GC, and the eluting components are then introduced into a mass spectrometer for detection and identification based on their mass spectra alwsci.com.

LC-MS is widely used for the analysis of polar and less volatile compounds, making it highly suitable for carbohydrate analysis, including this compound and its derivatives alwsci.comgentechscientific.comnih.gov. In LC-MS, the mixture is separated by Liquid Chromatography (LC), and the eluent is directly coupled to a mass spectrometer alwsci.comgentechscientific.com. Different LC modes (e.g., reversed-phase, normal-phase, HILIC) and MS ionization techniques (e.g., ESI, APCI) can be employed depending on the properties of the analytes researchgate.netnih.gov. LC-MS is particularly useful for analyzing reaction mixtures, monitoring the formation of byproducts, and assessing the purity of isolated this compound researchgate.netnih.govuga.edu. Tandem LC-MS (LC-MS/MS) provides enhanced selectivity and structural information through fragmentation, enabling the identification of specific components within a complex mixture researchgate.netuga.edunih.gov. This is particularly valuable for distinguishing between isomers or identifying low-abundance impurities.

These coupled techniques allow for the separation and identification of this compound from reaction impurities or other components in a mixture, providing both qualitative and quantitative analysis alwsci.comgentechscientific.com.

Based on the available search results, detailed information specifically pertaining to computational and theoretical studies, such as quantum chemical calculations of electronic structure (molecular orbital analysis, electrostatic potential surfaces), conformational analysis using molecular mechanics and quantum methods (global minimum searches, energy landscapes, interconversion pathways), and reaction mechanism elucidation through transition state modeling for the compound this compound was not found. The search results provide general information about this compound, including its identification and some applications, and discuss computational methods in the context of other chemical systems or biological interactions.

Therefore, it is not possible to generate a comprehensive article strictly following the provided outline focusing solely on the computational and theoretical studies of this compound based on the current search results.

Computational and Theoretical Studies on Hexa O Acetyl Maltal

Reaction Mechanism Elucidation through Transition State Modeling

Energy Barriers for Glycosylation and Rearrangements

Understanding the energy barriers associated with chemical transformations is fundamental to predicting reaction rates and product distributions. For Hexa-O-acetyl-maltal, key transformations include glycosylation reactions, where it can act as a glycosyl donor, and potential rearrangement pathways.

Computational studies on glycosylation reactions in general aim to elucidate the transition states involved and calculate the energy required to reach these states. While specific studies on this compound's glycosylation energy barriers were not directly found, research on related glycosylation processes provides a framework for understanding. For instance, computational approaches using DFT have been used to arrive at hypothetical transition states for glycosylation reactions involving glycosyl donors like anomeric triflates nih.govresearchgate.net. These studies suggest that glycosylations can be dissociative, with significant bond lengthening occurring before nucleophilic attack nih.govresearchgate.net. The energy barrier for a glycosylation reaction has been calculated to be around 17.48 kcal/mol in one computational study exploring the glycosylation of cellobiohydrolase I acs.org. Another study on a retaining glycosyltransferase reported an optimized transition state energy barrier of 13.8 kcal/mol for a nucleophilic substitution with internal return mechanism plos.org.

Rearrangements of glycals like this compound can also occur under various conditions. Computational chemistry can help map the potential energy surface for such rearrangements, identifying intermediates and transition states and calculating the energy barriers between them. Studies on other organic rearrangements using DFT calculations illustrate how energy barriers are determined computationally unimi.itacs.org. These calculations often involve locating transition state structures, which represent the highest energy point along a reaction pathway, and calculating the energy difference between the reactants and the transition state.

Intramolecular Interactions During Transformations

Intramolecular interactions, such as hydrogen bonds, van der Waals forces, and steric effects, play a significant role in determining the conformation and reactivity of molecules. During chemical transformations of this compound, changes in these interactions can influence the energy barrier and the stereochemical outcome of the reaction.

Computational methods can provide detailed insights into these interactions. For example, molecular dynamics simulations and quantum mechanics calculations can be used to analyze how intramolecular hydrogen bonds form, break, and evolve during a reaction pathway acs.orgacs.org. Studies on other carbohydrate systems have highlighted the importance of intramolecular hydrogen bonding in defining conformational preferences and influencing reactivity acs.orgresearchgate.net. The presence and strength of these interactions can affect the stability of different conformers and the accessibility of reactive centers.

Furthermore, steric interactions between the bulky acetyl groups and the disaccharide backbone in this compound can influence its preferred conformation and how it interacts with other molecules during a reaction. Computational modeling can quantify these steric effects and help explain observed selectivities in glycosylation reactions. Research on protein-carbohydrate interactions also emphasizes the role of specific atomic interactions, including hydrogen bonds and stacking interactions, in molecular recognition and binding ucl.ac.uk.

Prediction of Spectroscopic Data from First Principles

First-principles calculations, primarily based on quantum mechanics (e.g., DFT), can be used to predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and electronic transitions. Comparing predicted spectra with experimental data is a powerful way to validate computational models and confirm molecular structures.

For this compound, predicting its NMR spectrum from first principles involves calculating the shielding tensors for each nucleus in the molecule. These calculations are sensitive to the molecule's conformation and electronic structure. Software packages are available that utilize quantum chemistry calculations to predict NMR chemical shifts for carbohydrates and other organic molecules acs.orgresearchgate.net. These predictions can aid in the assignment of experimental NMR signals and the structural elucidation of reaction products.

Similarly, calculating vibrational frequencies from first principles can provide a theoretical IR spectrum. The calculated frequencies correspond to the normal modes of vibration of the molecule, and their intensities can also be predicted. Comparing these to experimental IR spectra can help identify functional groups and confirm the presence of specific bonds.

While specific first-principles calculations for the complete spectroscopic profile of this compound were not detailed in the search results, the application of these methods to similar carbohydrate structures is well-established researchgate.net. The accuracy of these predictions depends on the level of theory and basis set used in the calculations, as well as the consideration of conformational flexibility and environmental effects.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Solvent effects can significantly influence the reactivity and conformation of molecules in solution. Molecular dynamics (MD) simulations are a powerful tool to explicitly model the solvent environment and study its impact on the behavior of a solute like this compound.

MD simulations can provide insights into how solvent molecules interact with this compound through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can affect the conformational ensemble of the molecule, stabilize or destabilize transition states, and alter the energy barriers of reactions. Studies using MD simulations have explored the influence of solvent on the folding of proteins and the dynamics of protein-carbohydrate interactions pnas.orguga.edu.

For this compound, MD simulations in different solvents could reveal how solvent polarity and hydrogen bonding capacity affect its preferred conformations and its ability to act as a glycosyl donor. For instance, explicit solvent models in MD simulations can capture specific interactions between solvent molecules and the acetyl groups or the glycosidic linkage, providing a more realistic picture of the molecule's behavior in solution compared to implicit solvent models nih.govnih.gov. The results from MD simulations can complement quantum chemistry calculations by providing an ensemble of relevant conformations and incorporating the dynamic nature of the solvent environment.

Applications of Hexa O Acetyl Maltal in Complex Carbohydrate Synthesis

Synthesis of Branched and Linear Oligosaccharide Structures

The construction of oligosaccharides with defined linkages and branching patterns is fundamental to understanding their biological functions. Acetylated glycols, as precursors to glycosyl donors, play a pivotal role in these synthetic endeavors.

Maltose-Derived Oligosaccharide Scaffolds

Maltose (B56501), a disaccharide composed of two α-1,4-linked glucose units, serves as a foundational scaffold for more complex oligosaccharides. The preparation of maltose-derived oligosaccharide scaffolds often involves the use of protected maltose derivatives to control reactivity and ensure regioselectivity in subsequent glycosylation reactions. While direct applications of a compound explicitly named "Hexa-O-acetyl-maltal" are not prominently described, the general strategy involves the activation of a protected maltal (B1199275) derivative to act as a glycosyl donor. This donor can then be coupled with a suitable glycosyl acceptor to extend the carbohydrate chain, forming linear or branched structures. The acetyl groups in such a precursor would serve as protecting groups, which can be selectively removed to allow for further functionalization.

Reactant/Intermediate Role in Synthesis Key Transformations
Per-O-acetylated MaltalGlycosyl Donor PrecursorActivation of the anomeric center
Glycosyl AcceptorGrowing Oligosaccharide ChainNucleophilic attack on the anomeric carbon
Lewis Acid/PromoterCatalystFacilitates the glycosylation reaction

Regioselective Glycosylation of Complex Acceptors

Achieving regioselectivity in the glycosylation of complex acceptors, which possess multiple free hydroxyl groups, is a significant synthetic hurdle. The reactivity of these hydroxyl groups can be modulated by various factors, including steric hindrance and the electronic effects of neighboring protecting groups. An acetylated maltal donor, upon activation, can react with a complex acceptor at a specific hydroxyl group, leading to the formation of a defined glycosidic linkage. The inherent stereochemistry of the maltal unit and the reaction conditions employed would dictate the stereochemical outcome of the newly formed bond. Research in this area often focuses on the strategic use of protecting groups on the acceptor to direct the glycosylation to the desired position.

Preparation of Glycoconjugates and Neoglycoconjugates

Glycoconjugates, molecules where carbohydrates are covalently linked to proteins or lipids, are vital for cellular recognition, signaling, and immune responses. The synthesis of these molecules and their synthetic analogs (neoglycoconjugates) relies on the availability of well-defined carbohydrate building blocks.

Glycopeptide and Glycoprotein (B1211001) Mimetics (Synthetic Aspects)

The synthesis of glycopeptides and glycoprotein mimetics often involves the coupling of a carbohydrate moiety to an amino acid or peptide. An activated acetylated maltal derivative could, in principle, be used to glycosylate a suitably protected serine, threonine, or asparagine residue. The acetyl protecting groups on the sugar would need to be compatible with the conditions of peptide synthesis and be removable without degrading the peptide backbone or the newly formed glycosidic linkage. The resulting maltosylated amino acid could then be incorporated into a peptide sequence using solid-phase or solution-phase peptide synthesis techniques.

Building Block Synthetic Utility
Glycosylated Amino AcidIncorporation into peptide chains
Peptide BackboneScaffold for carbohydrate attachment
Deprotection ReagentsRemoval of protecting groups

Glycolipid Analogs (Synthetic Aspects)

Glycolipids are integral components of cell membranes and are involved in cell-cell recognition and signaling. The synthesis of glycolipid analogs involves the attachment of a carbohydrate head group to a lipid tail. An acetylated maltal donor could be glycosidically linked to a lipid aglycon, such as a ceramide or a diacylglycerol derivative. The reaction would necessitate the activation of the maltal donor and its subsequent reaction with a hydroxyl group on the lipid moiety. The acetyl groups would then be removed in the final steps of the synthesis to yield the target glycolipid analog.

Synthesis of Glycopolymers and Glyco-nanomaterials

Glycopolymers and glyco-nanomaterials are of increasing interest for applications in drug delivery, diagnostics, and as multivalent ligands for studying carbohydrate-protein interactions. The synthesis of these materials often involves the polymerization of a glycosylated monomer. A derivative of maltal, potentially bearing a polymerizable functional group, could be used as such a monomer. The acetylated form would be advantageous as it protects the hydroxyl groups during the polymerization process. Subsequent deacetylation would then expose the carbohydrate units on the polymer backbone, making them available for biological interactions.

Component Function
GlycomonomerBuilding block for polymerization
Polymerization InitiatorStarts the polymerization process
Polymer BackboneScaffold for multivalent display of carbohydrates

Use in the Synthesis of Deoxy-sugars and Unsaturated Sugars

The glycal moiety of this compound is a key functional group that enables its use as a precursor for both deoxy-sugars and other unsaturated sugar derivatives. The double bond between C-1 and C-2 can be readily functionalized through various addition reactions.

One of the most common applications of acetylated glycals is in the synthesis of 2-deoxy-sugars. nih.govnih.gov The reaction typically proceeds through the electrophilic activation of the double bond, followed by the addition of a nucleophile. For instance, the reaction of a glycal with an alcohol in the presence of an acid catalyst can lead to the formation of a 2-deoxy-glycoside. The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions and the protecting groups on the glycal. mdpi.com While direct synthesis of 2-deoxy-sugars can sometimes be unselective, various methods have been developed to achieve high levels of selectivity. mdpi.com

Furthermore, the double bond in this compound can be subjected to a variety of other transformations to yield different types of unsaturated sugars. For example, allylic rearrangement reactions, such as the Ferrier rearrangement, can be employed to introduce new functional groups at the C-3 position, leading to the formation of 2,3-unsaturated glycosyl derivatives. These unsaturated sugars are valuable intermediates for the synthesis of a wide range of biologically active molecules. nih.gov

The table below summarizes some of the key transformations of acetylated glycals, which are analogous to the potential reactions of this compound, in the synthesis of deoxy and unsaturated sugars.

Starting MaterialReagents and ConditionsProduct Type
Acetylated GlycalAlcohol, Acid Catalyst2-Deoxy-glycoside
Acetylated GlycalElectrophile (e.g., Br2), then reduction2-Deoxy-sugar
Acetylated GlycalNucleophile, Lewis Acid (Ferrier Rearrangement)2,3-Unsaturated Glycoside
Acetylated GlycalOxidation (e.g., m-CPBA)1,2-Anhydro-sugar (epoxide)

These reactions highlight the versatility of the glycal moiety in this compound as a handle for introducing diverse functionality into the carbohydrate backbone, making it a valuable precursor for the synthesis of modified sugars.

Contribution to the Construction of Complex Natural Products Bearing Carbohydrate Moieties

Carbohydrate moieties are integral components of many natural products, playing crucial roles in their biological activity. nih.gov Glycals, including by extension disaccharide glycals like maltal, are important building blocks in the synthesis of these complex molecules. researchgate.net The ability to convert the glycal functionality into 2-deoxy-sugars is particularly relevant, as these motifs are found in a wide array of bioactive natural products, including antibiotics, anticancer agents, and cardiac glycosides.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the general utility of acetylated glycals in this area is well-established. For instance, the synthesis of the oligosaccharide portion of landomycin A, an antitumor antibiotic, has been achieved using glycal-based strategies. The construction of the complex carbohydrate chains of such natural products often relies on the iterative coupling of monosaccharide building blocks, and glycals serve as versatile precursors for the required glycosyl donors and acceptors. nih.govresearchgate.net

The reactivity of this compound allows for its potential incorporation into synthetic routes for natural products containing 2-deoxy-disaccharide units. The acetyl groups provide stable protection during multi-step syntheses, and the glycal can be activated at a late stage for glycosylation or conversion to a deoxy-sugar. The development of new synthetic methods continues to expand the toolkit available to chemists for the construction of these intricate molecules. unibas.ch

Strategies for Solid-Phase Synthesis Utilizing this compound

Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the rapid and efficient construction of complex carbohydrates. mdpi.com This methodology involves the attachment of a sugar residue to a solid support, followed by the sequential addition of other monosaccharide units. Acetylated glycals are well-suited for SPOS due to their stability and versatile reactivity. researchgate.net

A common strategy in SPOS involves the use of a "cap-and-tag" approach to facilitate the purification of the desired oligosaccharide. nih.gov In this method, unreacted hydroxyl groups are capped with acetyl groups after each coupling step. This allows for the easy separation of the target oligosaccharide from any failure sequences.

This compound can be envisioned as a valuable building block in SPOS. It can be attached to a solid support through a suitable linker and then serve as a glycosyl acceptor. Alternatively, it can be converted into a glycosyl donor and used to extend a growing oligosaccharide chain on the solid support. The glycal assembly method on solid supports has been successfully employed for the synthesis of various oligosaccharides and glycoconjugates. researchgate.net

The table below outlines a general strategy for the application of an acetylated glycal, such as this compound, in solid-phase oligosaccharide synthesis.

StepProcedurePurpose
1. AttachmentCovalently link the first sugar unit to a solid support.Immobilize the starting material for easy purification.
2. DeprotectionSelectively remove a protecting group to expose a free hydroxyl group.Prepare the acceptor for the next glycosylation.
3. CouplingAdd the acetylated glycal-derived glycosyl donor and a promoter.Form the glycosidic linkage.
4. CappingAcetylate any unreacted hydroxyl groups.Terminate failure sequences for easier purification.
5. IterationRepeat steps 2-4 to build the desired oligosaccharide.Elongate the carbohydrate chain.
6. CleavageCleave the completed oligosaccharide from the solid support.Isolate the final product.

This systematic approach allows for the automated synthesis of complex carbohydrate structures, and the use of building blocks like this compound can provide access to a wider range of oligosaccharides.

Chemoenzymatic Synthesis Approaches Involving this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and selective synthesis of complex molecules. nih.gov Enzymes, such as glycosyltransferases and glycosidases, can catalyze glycosylation reactions with high regio- and stereoselectivity, often without the need for extensive protecting group manipulations. nih.gov

Acetylated sugars can serve as substrates for certain enzymatic reactions. For example, some glycosidases can be used in a transglycosylation mode to form new glycosidic bonds. nih.gov In this process, the enzyme cleaves a glycosidic bond and transfers the glycosyl moiety to a new acceptor. While the peracetylation of this compound might hinder the activity of some enzymes, it is conceivable that specific lipases or esterases could be used for selective deacetylation, unmasking a hydroxyl group for subsequent enzymatic glycosylation.

Furthermore, acetylated disaccharides have been shown to act as primers for oligosaccharide synthesis in biological systems. nih.gov This suggests that this compound could potentially be utilized in cell-based or cell-free systems to initiate the synthesis of more complex glycans.

The table below presents potential chemoenzymatic strategies that could involve a substrate like this compound.

StrategyEnzymatic StepChemical StepPotential Outcome
Selective Deacetylation and GlycosylationLipase (B570770)/Esterase for regioselective deacetylation, followed by GlycosyltransferaseChemical synthesis of this compoundSynthesis of a specific, more complex oligosaccharide
TransglycosylationGlycosidase-catalyzed transfer of a sugar moiety to a selectively deprotected this compoundSelective deacetylation of this compoundFormation of a novel trisaccharide
Glycan PrimingCellular glycosyltransferasesSynthesis of this compoundElongation of the disaccharide within a biological system

These approaches highlight the potential for integrating this compound into innovative chemoenzymatic routes for the synthesis of complex carbohydrates with high efficiency and selectivity.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Hexa-O-acetyl-maltal Transformations

The development of novel catalytic systems is a key area for enhancing the reactivity and selectivity of this compound transformations. While traditional methods and copper-mediated glycosylations using this compound have been explored, future efforts will likely focus on more sustainable and efficient catalysts. chemicalbook.com This includes investigating new homogeneous and heterogeneous catalysts, potentially involving transition metals or organocatalysts, designed to facilitate specific reactions such as glycosylation, epoxidation of the glycal double bond, or other functionalizations with improved yields and stereocontrol. Drawing inspiration from advancements in general catalysis for pharmaceutical synthesis, future research could explore enzyme technology, nanocatalysis, and photocatalysis tailored for this compound substrates. jocpr.com

Flow Chemistry and Continuous Processing for Efficient Synthesis

Transitioning from batch synthesis to flow chemistry and continuous processing offers significant advantages in terms of reaction control, safety, and scalability. Applying these methodologies to the synthesis and reactions of this compound could lead to more efficient production and transformation sequences. Continuous flow reactors can enable precise control over reaction parameters such as temperature, residence time, and reagent mixing, potentially leading to improved reaction rates and selectivities compared to batch processes. This approach is particularly promising for multi-step syntheses involving this compound as an intermediate.

Photochemical and Electrochemical Approaches to Glycal Reactivity

Exploring photochemical and electrochemical methods presents opportunities for novel transformations of this compound. These techniques can offer alternative ways to activate the glycal double bond or introduce functional groups under milder conditions compared to traditional thermal or reagent-intensive methods. While research on the electrochemical reactions of iodinated maltose (B56501) derivatives has shown potential for dimerization, applying similar principles to this compound could lead to new methods for constructing carbohydrate linkages or creating modified maltal (B1199275) structures. researchgate.net Photochemical reactions, such as photo-oxidation or cycloadditions involving the glycal, could also unlock new synthetic pathways. science.gov

Chemoenzymatic Pathways for Enhanced Stereocontrol and Efficiency

Chemoenzymatic synthesis, combining the power of chemical reactions with the exquisite selectivity of enzymes, holds significant promise for transformations of this compound. Enzymes such as glycosyltransferases or glycosidases, either wild-type or engineered, could be employed to catalyze specific glycosylation or deglycosylation steps with high stereo- and regioselectivity, overcoming challenges associated with purely chemical approaches. Research into the chemoenzymatic synthesis of complex glycoconjugates, such as N-acetylated gangliosides, highlights the potential of this methodology for carbohydrate substrates. ucsd.edu Applying chemoenzymatic strategies to this compound could enable the efficient synthesis of complex maltose-containing oligosaccharides and glycoconjugates with precise structural control.

Automated Synthesis Platforms Utilizing this compound as a Building Block

Exploration of New Protecting Group Strategies for Maltal Derivatives

The acetyl groups in this compound serve as temporary protecting groups. highfine.com Future research may explore alternative protecting group strategies for maltal derivatives to offer greater flexibility and orthogonality in multi-step syntheses. Investigating new labile or selectively removable protecting groups could allow for targeted deprotection and functionalization of specific hydroxyl groups, enabling the synthesis of more complex and diverse maltose-containing structures. Research in general carbohydrate protecting group chemistry, including the use of ester, ether, acetal, ketal, and sulfonate protecting groups, provides a foundation for exploring new strategies specifically tailored for maltal derivatives to influence reactivity and stereoselectivity. highfine.comnih.gov Developing orthogonal protecting group schemes that allow for the selective removal of different protecting groups in the presence of others is particularly valuable for complex synthesis. organic-chemistry.orguchicago.edubham.ac.uk

Sustainable Synthesis of this compound and its Derivatives

Aligning with the principles of green chemistry, future research will focus on developing more sustainable methods for the synthesis of this compound and its derivatives. This includes exploring the use of renewable feedstocks, minimizing waste generation, utilizing safer solvents and reagents, and improving energy efficiency. researchgate.netsigmaaldrich.comresearchgate.netopcw.org Developing catalytic methods that avoid the use of stoichiometric amounts of hazardous reagents, implementing solvent recycling or using greener solvent alternatives, and designing processes with high atom economy are key aspects of sustainable synthesis. jocpr.comresearchgate.netsigmaaldrich.comresearchgate.net Research into the sustainable synthesis of this compound could involve optimizing existing routes, such as those starting from maltose, to reduce their environmental footprint. google.com

Q & A

Q. What are the standard protocols for synthesizing Hexa-O-acetyl-maltal, and how can reaction efficiency be validated?

this compound is synthesized via multi-step acetylation of maltose derivatives. A common approach involves reacting maltal with acetic anhydride in the presence of a catalyst (e.g., pyridine) under controlled temperatures (0–25°C) . To validate efficiency, monitor reaction progress using thin-layer chromatography (TLC) and quantify yields via high-performance liquid chromatography (HPLC). Confirm purity using melting point analysis and compare with literature values (reported melting point: 142–144°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. Use 1^1H NMR to identify acetyl proton signals (δ 2.0–2.2 ppm) and anomeric protons (δ 5.0–5.5 ppm). 13^{13}C NMR confirms acetyl carbonyl groups (δ 170–175 ppm) and glycosidic linkages. Complement with Fourier-transform infrared spectroscopy (FT-IR) to detect acetyl C=O stretches (~1740 cm1^{-1}) and hydroxyl absence, confirming complete acetylation .

Q. How does this compound’s solubility profile influence its application in organic reactions?

The compound is soluble in polar organic solvents (e.g., chloroform, acetone) and sparingly soluble in water. This solubility allows its use as a protected intermediate in glycosylation reactions, where anhydrous conditions are required to prevent hydrolysis. For aqueous-phase applications, consider partial deacetylation via controlled alkaline hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 60–85% in literature) often arise from variations in acetylation conditions or purification methods. To address this, systematically test parameters:

  • Catalyst ratios (pyridine vs. DMAP)
  • Reaction time (2–24 hours)
  • Temperature gradients (0°C vs. room temperature) Use design of experiments (DoE) to identify optimal conditions and validate reproducibility across ≥3 independent trials. Cross-reference results with kinetic studies (e.g., via 1^1H NMR reaction monitoring) .

Q. What experimental strategies mitigate degradation of this compound under acidic or basic conditions?

The acetyl groups are labile under extreme pH. For acidic conditions (pH < 3), employ low-temperature reactions (<10°C) and short durations. In basic environments (pH > 9), replace aqueous bases with non-nucleophilic alternatives (e.g., DBU in aprotic solvents). Stability assays (e.g., HPLC tracking over 24 hours) can quantify degradation rates and guide protocol adjustments .

Q. How can computational modeling enhance the design of this compound derivatives for targeted glycosylation?

Molecular dynamics (MD) simulations predict conformational stability of acetylated intermediates, while density functional theory (DFT) calculates activation energies for glycosidic bond formation. Use software like Gaussian or GROMACS to model steric effects of acetyl groups on reaction pathways. Validate predictions with experimental data (e.g., comparing simulated vs. observed 13^{13}C NMR chemical shifts) .

Q. What methodologies address discrepancies in spectroscopic data for this compound analogs?

Contradictions in NMR or mass spectrometry (MS) data often stem from impurities or stereochemical variations. Implement orthogonal validation:

  • Compare experimental HR-MS data with theoretical m/z values (e.g., C24_{24}H32_{32}O15_{15}: calculated 560.5 g/mol).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Perform X-ray crystallography for unambiguous stereochemical assignment .

Methodological Best Practices

  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate reaction parameters (temperature, catalyst) with yield/purity outcomes. Use software like R or Python for trend identification .
  • Contradiction Handling : Document all anomalous results (e.g., unexpected byproducts) in supplementary materials. Reconcile findings with literature using systematic reviews aligned with PRISMA guidelines .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw NMR/MS data in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.